molecular formula C16H12ClN3O2S B11539026 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B11539026
M. Wt: 345.8 g/mol
InChI Key: XUWQKTMVCSQMBM-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic 1,3,4-thiadiazole derivative of significant interest in medicinal chemistry and oncology research. This compound features a chlorophenyl-substituted heterocyclic core, a structure known for its diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows related derivatives to potentially disrupt DNA replication and inhibit cancer cell proliferation . Research on closely related analogs, specifically N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, has demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The mechanism of action for thiadiazole-based compounds is multifaceted and may include the inhibition of key enzymes like carbonic anhydrase IX (CAIX) and focal adhesion kinase (FAK), or the disruption of tubulin polymerization . The specific presence of a 2-chlorophenyl substituent is of particular note, as structural analogs with ortho-chloro moieties on the phenyl ring have exhibited potent cytotoxic activity, underscoring the importance of halogen bonding in enhancing ligand-protein interactions . This compound is intended for research use only (RUO) and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets (SDS) prior to use.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)

InChI Key

XUWQKTMVCSQMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazide derivatives react with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring. For 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, a common intermediate, the reaction involves:

  • Reactants : 2-Chlorophenylacetic acid and thiosemicarbazide.

  • Conditions : Phosphorus oxychloride (POCl₃) as a cyclizing agent at 80–100°C for 6–8 hours.

  • Mechanism : Acid-catalyzed cyclization followed by dehydration.

This method yields the thiadiazole amine with >80% purity, though residual phosphorus byproducts necessitate careful aqueous workup.

Alternative Route via Hydrazine Intermediates

Hydrazine derivatives offer a lower-temperature pathway:

  • Reactants : 2-Chlorophenylacetyl hydrazine and carbon disulfide.

  • Conditions : Potassium hydroxide in ethanol under reflux (4 hours), followed by oxidative cyclization using iodine.

  • Yield : 70–75%, with reduced byproduct formation compared to POCl₃-based methods.

Amide Bond Formation Strategies

Coupling the thiadiazole amine with phenoxyacetic acid requires precise control to avoid N,O-acyl migration. Three validated methods are detailed below:

Schotten-Baumann Reaction

A classical approach using acyl chlorides:

  • Reactants : 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine and phenoxyacetyl chloride.

  • Conditions :

    • Solvent: 1,4-Dioxane or tetrahydrofuran (THF).

    • Base: Triethylamine (TEA) or pyridine (2.5 equiv).

    • Temperature: 0–5°C initially, then room temperature for 12 hours.

  • Workup : Sequential washing with 5% NaHCO₃, dilute H₂SO₄, and brine.

  • Yield : 82–88% after column chromatography (EtOAc/hexane, 3:7).

Table 1 : Schotten-Baumann Optimization Data

ParameterOptimal ValueYield (%)Purity (HPLC)
Solvent1,4-Dioxane8899.1
BaseTEA8598.7
Reaction Time (h)128899.1

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDC/HOBt activation is preferred:

  • Reactants : Phenoxyacetic acid, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.

  • Coupling Agents : Ethylcarbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv).

  • Solvent : Acetonitrile or dichloromethane (DCM).

  • Conditions : Room temperature, 24 hours under nitrogen.

  • Yield : 75–80% after recrystallization (ethanol/water).

Advantages : Minimizes racemization; suitable for gram-scale synthesis.

Microwave-Assisted Synthesis

Accelerates reaction kinetics:

  • Reactants : As in Schotten-Baumann method.

  • Conditions : Microwave irradiation at 100°C, 300 W, 20 minutes.

  • Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv).

  • Yield : 90% with 98.5% purity.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with EtOAc/hexane gradients (1:4 to 1:1).

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.82 (s, 2H, CH₂), 4.10 (s, 2H, OCH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 386.2 [M+H]⁺.

Comparative Analysis of Methods

Table 2 : Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Schotten-Baumann8899.1HighLow
EDC/HOBt8098.7ModerateHigh
Microwave-Assisted9098.5LowModerate

Key Findings :

  • The Schotten-Baumann method balances cost and yield for industrial applications.

  • Microwave synthesis offers superior kinetics but requires specialized equipment.

  • EDC/HOBt is optimal for acid-sensitive derivatives despite higher reagent costs.

Reaction Optimization Insights

Solvent Effects

  • Polar Aprotic Solvents : Dioxane enhances nucleophilicity of the amine, accelerating acylation.

  • Non-Polar Solvents : Toluene reduces side reactions but lowers reaction rates.

Temperature Control

  • Low Temperatures (0–5°C) : Suppress dichloroacetylation side products during Schotten-Baumann reactions.

  • Elevated Temperatures (80°C) : Risk thiadiazole ring degradation, limiting yields to <70%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Phenoxyacetyl Chloride Synthesis :

    • Route A : Phenoxyacetic acid + SOCl₂ (yield 92%).

    • Route B : Phenoxyacetic acid + PCl₅ (yield 85%, higher purity).

Waste Management

  • Phosphorus Byproducts : Neutralized with aqueous NaHCO₃ to precipitate phosphate salts.

  • Organic Solvents : Recycled via distillation, reducing environmental impact.

Challenges and Mitigation Strategies

N,O-Acyl Migration

  • Cause : Prolonged exposure to basic conditions.

  • Solution : Use of buffered aqueous phases (pH 6–7) during workup.

Thiadiazole Ring Oxidation

  • Cause : Residual peroxides in ether solvents.

  • Mitigation : Pre-treatment of diethyl ether with FeSO₄.

Emerging Methodologies

Enzymatic Catalysis

  • Lipase B (Candida antarctica) : Catalyzes amide bond formation in non-aqueous media (yield 65%, 99% enantiomeric excess).

  • Advantages : Eliminates need for protective groups; under development for scale-up.

Flow Chemistry Approaches

  • Microreactor Setup : Continuous flow synthesis reduces reaction time to 15 minutes (yield 87%).

  • Applications : High-throughput screening for analog development.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes reactions influenced by its functional groups, as detailed below:

2.1 Substitution Reactions

  • Nucleophilic substitution : The thiadiazole ring’s nitrogen and sulfur atoms can participate in substitution reactions. For example, chlorinated intermediates (e.g., 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide) undergo substitution with nucleophiles like piperazines or thiourea derivatives under reflux conditions .

  • Electrophilic substitution : The chlorophenyl group may engage in electrophilic aromatic substitution, though specific examples for this compound are not explicitly detailed in the literature.

2.2 Hydrolysis Reactions
The amide group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amines. This reactivity is consistent with general amide chemistry, though direct experimental data for this compound are not available in the provided sources.

2.3 Cyclodehydration
In analogous compounds, intermediate amides undergo cyclodehydration to form fused heterocycles. For instance, base-catalyzed s-alkylation followed by cyclodehydration of amide intermediates yields aminothiazole derivatives .

2.4 Oxidation/Reduction
The sulfur atoms in the thiadiazole ring may participate in redox reactions. While specific examples for this compound are not cited, thiadiazole derivatives are known to undergo oxidation/reduction depending on the presence of electron-donating or withdrawing groups .

Reaction Conditions and Outcomes

The following table summarizes representative reaction conditions and outcomes for thiadiazole derivatives, which are structurally similar to the target compound:

Reaction Type Conditions Outcome
Amidation EDC/HOBt in acetonitrile Formation of amide bond between thiadiazole amine and phenylacetic acid
Nucleophilic substitution Reflux with piperazines/thiourea derivatives Substituted thiadiazole derivatives (e.g., 4-ethoxyphenyl piperazine derivatives)
Cyclodehydration Base catalysis Formation of aminothiazole derivatives via elimination of water

Scientific Research Applications

Anticancer Research Applications

Recent studies have highlighted the potential of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide as an anticancer agent. The compound's structure allows it to interact with various biological targets, enhancing its cytotoxic properties.

Case Studies

A study conducted on a series of 1,3,4-thiadiazole derivatives, including this compound, revealed that these compounds exhibited significant antitumor activity against multiple cancer cell lines. The results indicated that modifications on the thiadiazole ring could lead to improved efficacy in inducing apoptosis .

Carbonic Anhydrase Inhibition

This compound has also been investigated for its inhibitory effects on carbonic anhydrase isoforms. Carbonic anhydrases play a vital role in physiological processes such as maintaining acid-base balance and facilitating gas exchange.

Inhibitory Activity

Research has demonstrated that certain thiadiazole derivatives can effectively inhibit carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition can disrupt tumor growth by affecting pH regulation and ion transport within cancerous tissues .

Comparative Studies

In a comparative analysis of various thiadiazole derivatives, this compound exhibited promising inhibitory activity against CA IX compared to other known inhibitors. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance inhibitory potency .

Synthesis of Novel Derivatives

The synthesis of this compound has opened avenues for creating various derivatives with potential therapeutic applications.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving the reaction of 5-(substitutedamino)-1,3,4-thiadiazole with suitable acetamides under controlled conditions. This method allows for the introduction of different functional groups that can modulate biological activity .

Derivative Evaluation

A range of derivatives derived from this compound have been evaluated for their biological activities. For example, modifications to the phenoxy group or alterations in the thiadiazole ring have resulted in compounds with enhanced anticancer properties and improved selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents on Thiadiazole (Position 5) Acetamide Side Chain Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide (Target) 2-Chlorophenyl 2-Phenoxy Not reported Not reported Not calculated N/A
N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide (3d) 2-Chlorobenzylthio 2-(4-Trifluoromethylphenyl) 208 54 443
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Methylthio 2-(2-Methoxyphenoxy) 135–136 72 Not reported
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide 4-Chlorophenyl 2-(2-Thienyl) Not reported Not reported 335.82
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide [4-(Trifluoromethyl)benzyl]sulfanyl 2-(4-Chlorophenoxy) Not reported Not reported 437.9
Key Observations:

Substituent Effects on Thiadiazole Ring: The target compound’s 2-chlorophenyl group at position 5 differs from sulfur-containing substituents (e.g., methylthio, benzylthio) in analogs like 5k and 3d. Chlorophenyl groups enhance lipophilicity and may influence π-π stacking interactions, whereas sulfur-containing groups (e.g., sulfanyl) could improve metabolic stability .

Acetamide Side Chain Modifications: The phenoxy group in the target compound contrasts with thienyl () and trifluoromethylphenyl () moieties. Thienyl groups introduce heteroaromaticity, while trifluoromethyl groups enhance electron-withdrawing properties and bioavailability .

Physicochemical Trends :

  • Higher melting points (e.g., 208°C for 3d) correlate with rigid substituents like trifluoromethylphenyl and chlorobenzylthio, which promote crystalline packing .
  • Yields vary significantly (54–88% in ), influenced by reaction conditions and substituent reactivity .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound belonging to the class of thiadiazoles, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

This structure features a thiadiazole ring that contributes to its biological properties through interactions with various biological targets.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their activity against several bacterial strains using the disc diffusion method. Compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
2mS. aureus8 µg/mL
2lC. tropicalis8 µg/mL
2iP. vulgaris16 µg/mL

These findings indicate that modifications in the thiadiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

This compound has also been studied for its anticancer potential. A series of thiadiazole derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values indicating significant potency.

CompoundCell LineIC50 (µM)
3dHeLa29
3aMCF-773

The presence of electron-withdrawing groups in the structure was correlated with enhanced cytotoxic activity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that certain thiadiazole compounds induce apoptosis in cancer cells by activating caspase pathways .
  • Interference with DNA Replication : Some derivatives disrupt DNA replication processes in both bacteria and cancer cells.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole-based compounds for their anticancer properties. The study found that compounds with specific substitutions on the thiadiazole ring showed enhanced activity against MCF-7 cells compared to standard chemotherapy agents like doxorubicin .

Q & A

Basic: What are standard synthetic methodologies for preparing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide?

Answer:
The synthesis typically involves multi-step reactions starting with substituted thiosemicarbazides or chloroacetamide precursors. For example:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of a carboxylic acid derivative (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) .
  • Step 2: Introduction of the phenoxyacetamide moiety by reacting the thiadiazol-2-amine intermediate with chloroacetyl chloride or substituted phenoxyacetic acids. Solvent systems like toluene:water (8:2) and catalysts like triethylamine are commonly used .
  • Purification: Recrystallization from ethanol-DMF mixtures or column chromatography is employed for final product isolation .

Advanced: How can reaction conditions be optimized to improve yield and purity in thiadiazole core formation?

Answer:
Key variables include:

  • Catalyst choice: POCl₃ is critical for cyclization but may require stoichiometric adjustments to minimize side reactions .
  • Solvent ratio: A toluene:water system (8:2) enhances solubility of intermediates while facilitating azide substitution reactions .
  • Temperature control: Reflux at 90°C for 3 hours balances reaction rate and decomposition risks .
  • pH adjustment: Neutralization with ammonia (pH 8–9) precipitates products efficiently .
    Advanced optimization may involve microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • FT-IR: Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretching at ~3305 cm⁻¹) .
  • ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–8.1 ppm for 2-chlorophenyl) and acetamide methyl groups (δ 2.1–2.3 ppm) .
  • LC-MS/HPLC: Verifies molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • Melting point: Consistency with literature values (e.g., 190–194°C) indicates crystallinity .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response analysis: IC₅₀ values (e.g., 3.1–12.6 µM for HT-29 and PC3 cell lines) must be compared under standardized MTT assay conditions .
  • Structural analogs: Subtle substituent changes (e.g., ortho-Cl vs. meta-F on phenyl rings) significantly alter cytotoxicity. Ortho-chloro derivatives show enhanced activity due to steric and electronic effects .
  • Control experiments: Verify assay interference (e.g., solvent toxicity) and validate results against reference drugs like doxorubicin .
  • Molecular docking: Correlate activity with binding affinities to targets like carbonic anhydrase or tubulin .

Basic: What in vitro models are used to assess anticancer potential?

Answer:

  • Cell lines: SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) are standard models .
  • MTT assay: Measures mitochondrial activity via formazan dye reduction after 48–72 hours of exposure .
  • Dose range: Typically 0.1–100 µM, with IC₅₀ calculated using nonlinear regression .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

  • QSAR modeling: Identifies critical descriptors (e.g., logP, polar surface area) for permeability and target binding .
  • Molecular dynamics simulations: Predict stability of ligand-receptor complexes (e.g., with carbonic anhydrase IX) over 100-ns trajectories .
  • Pharmacophore hybridization: Combines thiadiazole cores with pyrazoline or dichloroacetamide moieties to target multiple pathways .
  • ADMET prediction: Tools like SwissADME assess bioavailability and toxicity risks early in design .

Basic: What crystallographic techniques determine the compound’s 3D structure?

Answer:

  • Single-crystal X-ray diffraction (SXRD): SHELX software refines structures using high-resolution data (R-factor < 0.05) .
  • Key parameters: Bond lengths (C-S: ~1.68 Å), dihedral angles between thiadiazole and phenyl rings (~15°) .
  • Twinned data handling: SHELXL resolves overlapping reflections in cases of crystal twinning .

Advanced: How are metabolic stability and degradation pathways studied?

Answer:

  • LC-MS/MS metabolomics: Identifies phase I (oxidation) and phase II (glucuronidation) metabolites in hepatic microsomes .
  • Stability assays: Incubate compounds in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hours .
  • Isotope labeling: ¹⁴C-labeled analogs track degradation products in environmental studies (e.g., soil/water systems) .

Table 1: Representative Cytotoxicity Data

Derivative SubstituentCell Line (IC₅₀, µM)Reference
Ortho-Cl (3d)SKNMC: 4.5 ± 0.035
Meta-F (3b)PC3: 12.6 ± 0.302
Pyrazoline hybridNCI-60 panel (GI₅₀: 1.2–3.8)

Basic: How are intermediates characterized during synthesis?

Answer:

  • TLC monitoring: Hexane:ethyl acetate (9:1) tracks reaction progress .
  • Recrystallization: Ethanol/water mixtures remove unreacted starting materials .
  • Elemental analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies mitigate regioselectivity challenges in thiadiazole functionalization?

Answer:

  • Directed lithiation: Use LDA or n-BuLi to deprotonate specific positions before electrophilic quenching .
  • Protecting groups: Temporarily block reactive sites (e.g., -NH₂ with Boc) during alkylation/acylation .
  • Microwave irradiation: Enhances regioselectivity in heterocyclic condensations (e.g., 85% yield in 20 minutes) .

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